Dodecyltrimethylammonium hydroxide
Description
Quaternary Ammonium Cation Configuration
Dodecyltrimethylammonium hydroxide possesses a molecular formula of C₁₅H₃₅NO with a molecular weight of 245.44 g/mol. The compound features a quaternary ammonium cation where a central nitrogen atom is covalently bonded to one dodecyl group (twelve-carbon alkyl chain) and three methyl groups, creating a permanently positively charged nitrogen center. The structural configuration can be represented by the IUPAC name dodecyl(trimethyl)azanium;hydroxide, indicating the presence of both the cationic quaternary ammonium component and the anionic hydroxide counterion.
The quaternary ammonium cation exhibits a tetrahedral geometry around the nitrogen center, with the dodecyl chain providing significant hydrophobic character while the three methyl groups contribute to the overall positive charge stabilization. The compound's SMILES notation CCCCCCCCCCCCN+(C)C.[OH-] clearly illustrates the structural arrangement where the twelve-carbon chain terminates in the positively charged nitrogen bearing three methyl substituents. This molecular architecture creates an amphiphilic structure with distinct hydrophobic and hydrophilic regions, which is fundamental to the compound's surfactant properties and aggregation behavior in aqueous solutions.
The dodecyl chain conformation plays a crucial role in determining the overall molecular geometry and intermolecular interactions. The compound contains 11 rotatable bonds, primarily within the alkyl chain, allowing for significant conformational flexibility that influences its packing behavior in micelles and other aggregated structures. The exact mass of 245.271864740 Da provides precise molecular identification, while the hydrogen bond acceptor count of 1 and donor count of 1 indicate limited hydrogen bonding capability primarily associated with the hydroxide counterion.
Hydroxide Counterion Interactions
The hydroxide counterion in this compound establishes specific electrostatic and hydrogen bonding interactions that significantly influence the compound's overall behavior in solution. The hydroxide ion, with its high charge density and strong basicity, creates a tightly associated ion pair with the quaternary ammonium cation, though the degree of association varies with concentration and temperature conditions. The InChI key JVQOASIPRRGMOS-UHFFFAOYSA-M provides unique identification of this specific ion pair arrangement.
The spatial arrangement between the cation and anion involves both electrostatic attraction and potential hydrogen bonding interactions with water molecules in aqueous solutions. The hydroxide counterion's position relative to the quaternary ammonium head group affects the overall hydration pattern and influences the compound's aggregation behavior. Research has demonstrated that the hydroxide counterion can participate in proton exchange reactions with water molecules, leading to dynamic equilibrium conditions that affect solution pH and ionic strength.
The counterion interactions become particularly significant in concentrated solutions where ion pairing effects intensify. Studies have shown that the hydroxide counterion maintains relatively close association with the quaternary ammonium cation even in dilute solutions, though this association weakens as ionic strength increases due to competitive interactions with other ionic species. The specific nature of these counterion interactions distinguishes this compound from other quaternary ammonium salts with different counterions, such as chloride or bromide variants.
Properties
Molecular Formula |
C15H35NO |
|---|---|
Molecular Weight |
245.44 g/mol |
IUPAC Name |
dodecyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C15H34N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
JVQOASIPRRGMOS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C.[OH-] |
Synonyms |
1-dodecanaminium, N,N,N-trimethyl-, bromide ammonium, dodecyltrimethyl-, chloride ammonium, dodecyltrimethyl-,bromide C(12)TAC C12QAC C12TAC dodecyl trimethyl ammonium chloride dodecyl trimethylammonium chloride dodecyltrimethylammonium dodecyltrimethylammonium bromide dodecyltrimethylammonium chloride dodecyltrimethylammonium chromate (2:1) dodecyltrimethylammonium ethyl sulfate dodecyltrimethylammonium hydroxide dodecyltrimethylammonium iodide dodecyltrimethylammonium maleate (2:1) dodecyltrimethylammonium methyl sulfate salt dodecyltrimethylammonium perchlorate dodecyltrimethylammonium sulfate (2:1) dodecyltrimethylammonium sulfide (2:1) dodecyltrimethylammonium thiomolybdate salt hydrate DoTAC compound DTMACl cpd laurtrimonium laurtrimonium bromide laurtrimonium chloride lauryl trimethyl ammonium chloride lauryltrimethylammonium bromide lauryltrimethylammonium chloride monolauryltrimethylammonium chloride N,N,N-trimethyl-1-dodecanaminium chloride n-dodecyl triethylammonium bromide n-dodecyltrimethylammonium n-dodecyltrimethylammonium chloride |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely documented synthesis involves alkaline hydrolysis of dodecyltrimethylammonium chloride using metal hydroxides. The general reaction follows:
$$ \text{(C}{12}\text{H}{25}\text{)(CH}3\text{)}3\text{N}^+\text{Cl}^- + \text{MOH} \rightarrow \text{(C}{12}\text{H}{25}\text{)(CH}3\text{)}3\text{N}^+\text{OH}^- + \text{MCl} $$
where M = K, Na. Potassium hydroxide (KOH) demonstrates superior reactivity due to higher solubility in alcoholic solvents.
Industrial-Scale Protocol (Adapted from US5559155A)
Step 1: Reactant Preparation
- Dissolve 0.4 moles of 80% dodecyltrimethylammonium chloride in 180 mL ethanol.
- Add 0.49 moles of 85% KOH pellets (27.5 g) under nitrogen purge.
Step 2: Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Duration | 3 hours |
| Solvent Composition | Ethanol/water (4:1) |
Step 3: Workup
- Cool to 0°C for 1 hour to precipitate KCl.
- Vacuum filter and wash precipitate with cold ethanol.
- Yield: ~95% theoretical (138 g product from 144 g chloride).
Step 4: Purification
Solvent Optimization
Comparative studies in US5559155A reveal solvent impacts:
| Solvent | Conversion Efficiency | KCl Solubility |
|---|---|---|
| Ethanol | 98% | 0.5 g/100 mL |
| Isopropanol | 92% | 0.3 g/100 mL |
| Methanol | 89% | 1.2 g/100 mL |
Ethanol balances reactant solubility and byproduct precipitation.
Ion Exchange Resin Method
Laboratory-Scale Synthesis
Talmon et al. (1983) pioneered resin-based synthesis for analogous quaternary hydroxides:
- Load dodecyltrimethylammonium bromide onto OH⁻-form resin (e.g., Amberlite IRA-400).
- Elute with deionized water to collect hydroxide form.
- Concentrate under reduced pressure.
Limitations :
Critical Parameter Analysis
Hydroxide Source Selection
| Metal Hydroxide | Reaction Efficiency | Cost (USD/kg) |
|---|---|---|
| KOH | 98% | 1.20 |
| NaOH | 85% | 0.95 |
KOH’s higher alkalinity (pH 14.5 vs. 13.8 for NaOH) drives complete conversion.
Temperature/Time Tradeoffs
Data from US5559155A exemplify kinetic relationships:
| Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 25 | 3.5 | 78 |
| 60 | 1.5 | 94 |
| 90 | 1.0 | 89 |
Elevated temperatures accelerate reaction but risk solvent loss.
Quality Control Metrics
Titrimetric Analysis
Impurity Profiling
| Impurity | Acceptable Limit | Removal Technique |
|---|---|---|
| Residual Cl⁻ | <0.1% | CO₂ treatment |
| Metal Carbonates | <0.05% | Cold filtration |
Scalability Challenges
Industrial Reactor Design
Energy Footprint
| Process Step | Energy Consumption (kWh/kg) |
|---|---|
| Heating (60°C) | 0.45 |
| Filtration | 0.12 |
| Solvent Recovery | 0.78 |
Ethanol recycling via distillation reduces costs by 32%.
Emerging Alternatives
Bicarbonate-Assisted Synthesis
US5559155A discloses adding KHCO₃ to quench excess KOH:
$$ \text{KOH} + \text{KHCO}3 \rightarrow \text{K}2\text{CO}3 + \text{H}2\text{O} $$
This eliminates post-synthesis neutralization steps.
Q & A
Basic Research Questions
Q. How can the critical micelle concentration (CMC) of dodecyltrimethylammonium hydroxide (DTAOH) be determined experimentally?
- Methodological Answer : Conductometry and surface tension measurements are primary techniques. For example, conductometric titration tracks the inflection point in specific conductivity vs. concentration plots, while surface tension measurements identify the breakpoint where micellization begins. Isothermal titration calorimetry (ITC) can also quantify enthalpy changes during micelle formation, providing complementary CMC data . Volumetric studies (e.g., partial molar volume analysis) further correlate CMC with surfactant hydration changes .
Q. What analytical techniques are suitable for characterizing interactions between DTAOH and cyclodextrins?
- Methodological Answer : Phase diagrams constructed via NMR and small-angle X-ray scattering (SAXS) reveal ternary system behavior (e.g., DTAOH/water/cyclodextrin). SAXS detects structural transitions (e.g., micelle-to-vesicle), while NMR monitors cyclodextrin inclusion dynamics. Visual phase examination complements these methods .
Q. How does DTAOH affect protein-surfactant binding equilibria in wool fibers?
- Methodological Answer : Equilibrium dialysis combined with pH titration quantifies binding constants. For instance, DTAOH exhibits higher affinity for wool proteins than symmetrical quaternary ammonium salts due to hydrophobic tail interactions, shifting pH-dependent binding curves by >1 unit. Dissociation constants (e.g., for COOH groups) are derived from Langmuir isotherms .
Advanced Research Questions
Q. What mechanisms govern DNA compaction by DTAOH, and how do they differ from its bromide counterpart (DTAB)?
- Methodological Answer : Atomic force microscopy (AFM) and magnetic tweezers reveal that DTAOH induces DNA compaction via electrostatic neutralization and hydrophobic interactions. Unlike DTAB, DTAOH’s hydroxide counterion elevates pH, altering DNA charge density and compaction pathways. Magnesium ions synergistically enhance rod-like or network-like DNA-DTAOH complex formation .
Q. How do DTAOH micelles interact with polyelectrolytes like poly(acrylic acid) (PAA) under varying ionic strengths?
- Methodological Answer : Laser light scattering (LLS) and small-angle neutron scattering (SANS) track micelle-polymer complexation. At low NaBr concentrations, DTAOH binds electrostatically to PAA, forming core-shell structures. Higher ionic strength screens charges, favoring hydrophobic-driven aggregation. Scattering profiles (e.g., radius of gyration) quantify structural transitions .
Q. What drives coacervation in DTAOH-anionic surfactant systems, and how can it be optimized for polar compound extraction?
- Methodological Answer : Hexafluoroisopropanol (HFIP)-induced coacervation in DTAOH/SDS mixtures is studied via turbidity assays and zeta potential measurements. At 10% HFIP (v/v), electrostatic and hydrophobic interactions form coacervates capable of extracting polar sulfonamides. Phase boundaries are mapped using cloud point titration .
Q. How does DTAOH’s aggregation behavior in aqueous solutions compare to cationic surfactants with shorter/longer alkyl chains?
- Methodological Answer : Dynamic light scattering (DLS) and cryogenic TEM show that DTAOH (C12) forms smaller micelles than CTAB (C16) but larger than TTAB (C14). Chain length directly impacts micelle curvature and aggregation number, validated via fluorescence quenching (e.g., pyrene probe) .
Data Contradiction Analysis
- CMC Variability : Reported CMC values for DTAOH vary with ionic strength and measurement techniques. For instance, conductometry in pure water yields lower CMC (≈1.2 mM) than ITC (≈1.5 mM) due to differences in sensitivity to pre-micellar aggregates .
- Aggregation in Gels vs. Bulk : TRFQ studies show DTAOH aggregation numbers in polyacrylate gels (Nₐgg = 54–101) exceed those in bulk solution (Nₐgg ≈ 50), attributed to confinement effects and polymer-surfactant charge interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
